1-(Chloromethyl)naphthalene

Beschreibung

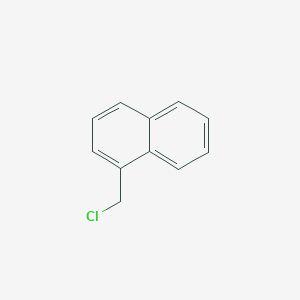

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(chloromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWGTKZEDLCVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058939 | |

| Record name | Naphthalene, 1-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Pale yellow solid with a pungent odor; mp = 31-33 deg C; [Alfa Aesar MSDS] | |

| Record name | Naphthalene, 1-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Chloromethyl)naphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-52-2, 35255-58-4 | |

| Record name | 1-(Chloromethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chloromethyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035255584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(CHLOROMETHYL)NAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 1-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (chloromethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(CHLOROMETHYL)NAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD3RZ3R8C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(Chloromethyl)naphthalene chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(Chloromethyl)naphthalene

Introduction

This compound, with the CAS number 86-52-2, is a halogenated organic compound derived from naphthalene (B1677914).[1] At room temperature, it typically exists as a solid with a pale yellow to off-white appearance and a faint aromatic odor.[1] This compound is a crucial intermediate in organic synthesis, utilized in the production of pharmaceuticals, fluorescent dyes, pigments, and synthetic resins.[1][2] Its significance stems from the reactive chloromethyl group attached to the naphthalene ring, which allows for a wide range of chemical transformations.[3] This guide provides a detailed overview of its chemical properties, reactivity, and common experimental protocols for its synthesis and use.

Chemical and Physical Properties

This compound is characterized by its distinct physical and chemical properties. It is a prismatic crystal that is soluble in organic solvents like benzene (B151609) and ethanol (B145695) but insoluble in water.[2][4]

| Property | Value | References |

| Molecular Formula | C₁₁H₉Cl | [1][5] |

| Molecular Weight | 176.64 g/mol | [5][6][7] |

| Appearance | Pale yellow to off-white solid; deep brown liquid after melting. | [1] |

| Melting Point | 20-32 °C (lit.) | [2][4][8] |

| Boiling Point | 291-292 °C (at 760 mmHg); 167-169 °C (at 25 mmHg) | [4][5][8] |

| Density | 1.17 - 1.18 g/mL at 25 °C (lit.) | [4][5][8] |

| Refractive Index | n20/D 1.635 - 1.638 (lit.) | [4][5][8] |

| Solubility | Soluble in benzene, ethanol, ether; Insoluble in water. | [2][4][9] |

| Stability | Stable at room temperature in closed containers under normal storage. | [1] |

| Flash Point | >110 °C (>230 °F) | [2][7][10] |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the chloromethyl group, which serves as a reactive site for various transformations.

Nucleophilic Substitution

The most prominent reaction of this compound is nucleophilic substitution at the benzylic carbon.[3][11] The chlorine atom is a good leaving group, readily displaced by a wide array of nucleophiles in a standard Sₙ2 mechanism.[3][11] This reactivity is fundamental to its role as a synthetic intermediate.[3]

-

Reaction with Amines: It reacts with anilines and other amines to form N-(naphthalen-1-ylmethyl)aniline derivatives. These reactions have been studied kinetically, showing bimolecular rate constants.[12] Some of these derivatives have been evaluated for potential antifungal activity.[13]

-

Reaction with Activated Methylene (B1212753) Compounds: In the presence of a palladium catalyst, it reacts with compounds like diethyl malonate. Interestingly, this can lead to either a standard nucleophilic substitution product or a dearomatization product, depending on the reaction conditions and substituents.[14]

Palladium-Catalyzed Reactions

This compound participates in sophisticated palladium-catalyzed reactions that offer precise control over the reaction outcome.

-

Ligand-Controlled Regioselective Nucleophilic Aromatic Substitution: The palladium-catalyzed reaction with (hetero)arylacetonitriles can yield either para- or ortho-acylated naphthalenes. The regioselectivity is controlled by the steric bulk of the phosphine (B1218219) ligand used: a bulky ligand favors the para product, while a less bulky ligand yields the ortho product.[4] This method provides a facile route to a wide range of diaryl ketones.[4]

-

Nucleophilic Dearomatization: Palladium catalysts can facilitate the intermolecular nucleophilic dearomatization of this compound derivatives with various activated methylene compounds, producing ortho- or para-substituted carbocycles in good to excellent yields.[2][15] These reactions proceed through η³-benzylpalladium intermediates.[14]

Other Reactions and Applications

-

Friedel-Crafts Alkylation: Polychlorinated derivatives of this compound, such as heptachloro-8-(chloromethyl)naphthalene, can act as alkylating agents in Friedel-Crafts reactions with substrates like pentachlorobenzene, even though both reactants are sterically hindered.[16]

-

Initiator for Polymerization: It serves as an effective initiator for the atom transfer radical polymerization (ATRP) of styrene (B11656) in the presence of a CuCl/PMDETA catalyst system, leading to well-controlled polymerization and end-functionalized polystyrene with a naphthalene label.[4]

-

Synthetic Intermediate: It is a key starting material for synthesizing various important compounds, including α-naphthaldehyde, 1-naphthoic acid, 1-naphthalene acyl chloride, 1-naphthonitrile, and 1-naphthylamine.[9][10]

Experimental Protocols

Synthesis of this compound via Chloromethylation

One of the most common methods for synthesizing this compound is the chloromethylation of naphthalene (a variation of the Blanc reaction).[1][17]

Materials:

-

Naphthalene (0.19 mol, 25g)[13]

-

Paraformaldehyde (0.27 mol, 9g)[13]

-

Concentrated Hydrochloric Acid (30 ml)[13]

-

O-phosphoric acid (14 ml)[13]

-

Ether[1]

-

10% Potassium Carbonate solution[1]

-

Anhydrous Sodium Sulfate[1]

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 25g of naphthalene, 9g of paraformaldehyde, 30ml of concentrated hydrochloric acid, and 14ml of O-phosphoric acid.[13]

-

Heat the mixture in a water bath to 80-85 °C and stir vigorously for 9-10 hours.[13]

-

After the reaction is complete, cool the mixture to 15-20 °C.[13]

-

Pour the cooled reaction mixture into 200 ml of cold water. Decant the water from the resulting oily layer.[13]

-

Wash the oily layer three times by decantation with 200 ml portions of cold water.[13]

-

Wash the product with a 10% potassium carbonate solution until neutral.[1]

-

Separate the aqueous layer, add ether to the organic layer, and dry it over anhydrous sodium sulfate.[1][13]

-

Filter the solution and evaporate the ether under normal pressure.[1]

-

Distill the remaining residue under reduced pressure, collecting the fraction at 128-135 °C (0.67 kPa) to obtain the final product.[1]

General Protocol for Nucleophilic Substitution with Anilines

This protocol describes a typical procedure for the reaction of this compound with anilines.

Materials:

-

This compound (1-CMN) (0.01 mol)[13]

-

Substituted Aniline (B41778) (0.01 mol)[13]

-

Potassium Carbonate (0.01 mol)[13]

-

Appropriate solvent (e.g., Methanol (B129727), Acetonitrile)[12][13]

-

Chloroform[13]

-

Anhydrous Sodium Sulfate[13]

Procedure:

-

In a 250 ml round-bottom flask equipped with a reflux condenser, stirrer, and calcium chloride guard tube, combine this compound (0.01 mol), the desired aniline (0.01 mol), and potassium carbonate (0.01 mol) in a suitable solvent.[13]

-

Reflux the mixture for approximately 17 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

-

Once the reaction is complete, cool the mixture to room temperature.[13]

-

Extract the product with chloroform.[13]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[13]

-

Evaporate the solvent under vacuum to obtain the crude product.[13]

-

Recrystallize the crude product from methanol to yield the purified N-(naphthalen-1-ylmethyl)aniline derivative.[13]

Visualizations

Reaction Pathways and Workflows

Caption: Workflow for the synthesis of this compound.

Caption: General mechanism for Sₙ2 nucleophilic substitution.

Caption: Ligand-controlled regioselectivity in Pd-catalyzed reactions.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Chloromethyl naphthalene | 86-52-2 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 90 86-52-2 [sigmaaldrich.com]

- 8. 1-(クロロメチル)ナフタレン 90% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

- 10. CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. ias.ac.in [ias.ac.in]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound technical, = 97.0 GC 86-52-2 [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 1-(Chloromethyl)naphthalene from Naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(chloromethyl)naphthalene from naphthalene (B1677914), a critical intermediate in the production of various pharmaceuticals, dyes, and other fine chemicals.[1][2] The document details the predominant synthesis route, reaction mechanisms, experimental protocols, and purification techniques, presenting quantitative data in a structured format for ease of comparison and implementation.

Introduction to this compound

This compound (CAS 86-52-2) is a halogenated aromatic hydrocarbon derivative of naphthalene. At room temperature, it exists as a pale yellow to off-white solid with a faint aromatic odor. Its significance lies in the reactive chloromethyl group (-CH2Cl), which is susceptible to nucleophilic substitution.[3] This reactivity allows for the facile introduction of the naphthylmethyl moiety into more complex molecular structures, making it an invaluable building block in organic synthesis.[3] Consequently, it is a key precursor for various compounds, including α-naphthaldehyde, 1-naphthoic acid, and 1-naphthylamine.[2]

The primary and most established method for its preparation is the chloromethylation of naphthalene, commonly known as the Blanc reaction.[1][4]

Synthesis Pathway: The Blanc Chloromethylation

The most common industrial and laboratory-scale synthesis of this compound is the Blanc chloromethylation of naphthalene.[1] This reaction involves treating naphthalene with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[1][4]

The overall reaction can be represented as: C₁₀H₈ (Naphthalene) + CH₂O (Formaldehyde) + HCl → C₁₀H₇CH₂Cl (1-Chloromethylnaphthalene) + H₂O[1]

Key raw materials for this process include:

-

Naphthalene: The aromatic substrate.[1]

-

Formaldehyde Source: Typically used as its polymer, paraformaldehyde, or as an aqueous solution (formalin).[1]

-

Hydrogen Chloride (HCl): Can be introduced as a gas or used as concentrated hydrochloric acid.[1]

-

Catalyst: Lewis acids like zinc chloride (ZnCl₂) or mineral acids like phosphoric acid are commonly employed to facilitate the reaction.[1]

An alternative, though less direct, synthesis route involves the side-chain chlorination of 1-methylnaphthalene.[1] However, the direct chloromethylation of naphthalene remains the more prevalent method.[5]

Reaction Mechanism

The Blanc chloromethylation proceeds via an electrophilic aromatic substitution mechanism.[6] The key steps are outlined below:

-

Electrophile Generation: Under acidic conditions and in the presence of a Lewis acid catalyst like ZnCl₂, formaldehyde is protonated. This activation makes the carbonyl carbon highly electrophilic. The electrophile can be represented as a chloromethyl cation (⁺CH₂Cl) or a related species.[4][6]

-

Electrophilic Attack: The π-electrons of the naphthalene ring act as a nucleophile, attacking the electrophilic carbon of the activated formaldehyde species. Substitution occurs preferentially at the alpha (1-) position due to greater electronic stability of the resulting carbocation intermediate (arenium ion).[5]

-

Rearomatization: The aromatic ring is regenerated by the loss of a proton.

-

Chloride Formation: The resulting 1-naphthalenemethanol (B1198782) is rapidly converted to this compound by reaction with hydrogen chloride under the acidic conditions.[4]

Caption: Mechanism of the Blanc Chloromethylation of Naphthalene.

Experimental Protocols

Several variations of the chloromethylation of naphthalene have been reported. Below are detailed protocols adapted from established literature.

Caution: this compound and its byproducts are lachrymators (tear-inducing) and vesicants (blistering agents). The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]

Protocol 1: Method from Organic Syntheses [7]

-

Apparatus Setup: In a 3-L three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine the reagents.

-

Reagent Charging: Add 256 g (2 moles) of naphthalene, 110 g of paraformaldehyde, 260 ml of glacial acetic acid, 165 ml of 85% phosphoric acid, and 428 g (362 ml) of concentrated hydrochloric acid.

-

Reaction: Heat the mixture in a water bath maintained at 80–85°C. Stir the mixture vigorously for 6-7 hours.

-

Work-up:

-

Cool the reaction mixture to 15–20°C and transfer it to a 2-L separatory funnel.

-

Wash the crude product (lower layer) sequentially with two 1-L portions of cold water (5-15°C), 500 ml of cold 10% potassium carbonate solution, and finally with 500 ml of cold water.[7]

-

Add 200 ml of ether to the washed product. Dry the solution over anhydrous potassium carbonate.

-

-

Purification:

-

Filter the solution to remove the drying agent.

-

Distill the solution first at atmospheric pressure to remove the ether.

-

Perform vacuum distillation to purify the product. Collect the fraction boiling at 128–133°C / 5 mm Hg.[7]

-

Protocol 2: High-Yield Method with Phase Transfer Catalyst [2]

-

Reagent Charging: In a suitable flask, uniformly mix 128 g (1 mol) of naphthalene, 60 g (2 mol) of paraformaldehyde, 3.25 g (0.02 mol) of FeCl₃, 2.69 g (0.02 mol) of CuCl₂, 3.42 g (0.015 mol) of benzyltriethylammonium chloride, and 214.7 g (2.5 mol) of a 42.5% hydrochloric acid solution.

-

Reaction: Heat the mixture to 40°C and maintain for 3 hours.

-

Work-up:

-

Cool the reaction mixture and separate the layers.

-

Wash the organic phase with a 10 wt% potassium carbonate solution and then with water to obtain the crude product.

-

-

Purification (Crystallization):

-

Dissolve the crude product in 192 g of anhydrous ethanol (B145695), heating to 26°C for complete dissolution.

-

Cool the solution at a rate of 0.5°C/10 min down to -5°C and hold for 2 hours.

-

Filter the crystallized product, wash with cold anhydrous ethanol, and dry in a vacuum oven at 35°C.[2]

-

Data Presentation

Table 1: Summary of Reagents and Molar Ratios

| Reagent | Molar Mass ( g/mol ) | Protocol 1 (molar ratio to Naphthalene) | Protocol 2 (molar ratio to Naphthalene) |

| Naphthalene | 128.17 | 1.0 | 1.0 |

| Paraformaldehyde (as CH₂O) | 30.03 | ~1.8 | 2.0 |

| Hydrochloric Acid (HCl) | 36.46 | ~2.1 | 2.5 |

| Phosphoric Acid (H₃PO₄) | 98.00 | ~0.8 | - |

| Acetic Acid (CH₃COOH) | 60.05 | ~2.2 | - |

| Ferric Chloride (FeCl₃) | 162.20 | - | 0.02 |

| Cupric Chloride (CuCl₂) | 134.45 | - | 0.02 |

| Benzyltriethylammonium Chloride | 227.77 | - | 0.015 |

Table 2: Comparison of Reaction Conditions and Outcomes

| Parameter | Protocol 1 (Organic Syntheses) | Protocol 2 (Zhu Yumei et al.[2]) | Protocol 3 (Patent CN101885667A[8]) |

| Catalyst System | Phosphoric Acid | FeCl₃, CuCl₂, Phase Transfer Catalyst | Quaternary Ammonium Salt, Non-ionic Surfactant |

| Temperature | 80–85°C | 40°C | 70–85°C |

| Reaction Time | 6–7 hours | 3 hours | 3–5 hours |

| Purification Method | Vacuum Distillation | Recrystallization from Ethanol | Vacuum Distillation |

| Reported Yield | 74–77% (based on consumed naphthalene) | 97.1% | ~95% |

| Reported Purity | Not specified (Boiling point fraction) | 99.6% | 99.1–99.3% |

Overall Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for synthesis and purification.

Impurities and Purification

The chloromethylation of naphthalene can lead to a mixture of products.[2] Common impurities include:

-

Unreacted Naphthalene: Can be removed during vacuum distillation as a lower-boiling fraction.[7]

-

2-(Chloromethyl)naphthalene: This isomer is a significant impurity. Its separation can be challenging due to similar physical properties.[2]

-

Bis(chloromethyl)naphthalene and Di-1-naphthylmethane: These are higher-boiling byproducts formed from further reaction and are typically left as residue after distillation.[7]

Purification is crucial to obtain a high-purity product.

-

Washing: The crude product is washed with water to remove water-soluble acids and reagents, followed by a wash with a weak base (e.g., potassium or sodium carbonate solution) to neutralize any remaining acid.[7]

-

Distillation: Vacuum distillation is a highly effective method for separating the desired product from unreacted naphthalene and high-boiling polymeric residues.[7]

-

Crystallization: As an alternative or supplementary method, crystallization from a suitable solvent like ethanol can yield a product of very high purity (>99%).[2] A patented static distribution crystallization method also reports achieving purity over 99% by carefully collecting the melt within the 30-32°C temperature range.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN101885667A - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant - Google Patents [patents.google.com]

- 9. CN101597210B - Method for separating and purifying 1-chloromethyl naphthalene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(Chloromethyl)naphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Chloromethyl)naphthalene is a key intermediate in organic synthesis, utilized in the production of pharmaceuticals, dyes, and other fine chemicals. A thorough understanding of its solubility and stability in various organic solvents is paramount for its effective use, ensuring optimal reaction conditions, and maintaining its integrity during storage. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the scarcity of specific quantitative data in publicly available literature, this guide also furnishes detailed experimental protocols for researchers to determine these critical parameters.

Physicochemical Properties of this compound

This compound is a solid at room temperature, appearing as a white or light yellow crystal.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 86-52-2 | [1] |

| Molecular Formula | C₁₁H₉Cl | [1] |

| Molecular Weight | 176.64 g/mol | [1] |

| Melting Point | 28-32 °C | [2][3] |

| Boiling Point | 291-292 °C (at 760 mmHg) | [4] |

| 167-169 °C (at 25 mmHg) | [5] | |

| Density | 1.18 g/mL (at 25 °C) | [5] |

Solubility Profile

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound in a range of organic solvents.

| Solvent Class | Solvent | Solubility | Reference(s) |

| Aromatic Hydrocarbons | Benzene | Soluble | [4][7] |

| Toluene | Soluble | [2][3] | |

| Alcohols | Ethanol | Soluble | [1][4] |

| Chlorinated Solvents | Dichloromethane | Good solubility | [1] |

| Chloroform | Soluble | [4] | |

| Ethers | Diethyl Ether | Soluble | [7] |

| Aqueous | Water | Insoluble | [1][6] |

Stability Profile

This compound is a reactive chemical intermediate, and its stability is highly dependent on the surrounding chemical environment and storage conditions. It is stable under recommended storage conditions, which include a cool, dry, and well-ventilated area in a tightly closed container, protected from moisture.[1][8]

Chemical Stability and Reactivity

The primary mode of instability for this compound is its susceptibility to nucleophilic substitution at the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic carbon an electrophilic site for a wide variety of nucleophiles.

Key points regarding its chemical stability include:

-

Incompatible Materials: It is incompatible with alcohols, bases, amines, and strong oxidizing agents.[8]

-

Reaction with Nucleophiles: The chloromethyl group readily reacts with nucleophiles. This reactivity is fundamental to its use as a synthetic intermediate but also a primary pathway for its degradation if exposed to such species.

-

Sensitivity to Moisture and Acid: The presence of even small amounts of water or acid can cause the product to resinify, particularly during distillation or at elevated temperatures.[9]

-

Hazardous Decomposition: Under fire conditions, hazardous decomposition products such as carbon oxides and hydrogen chloride gas can be formed.[8]

Due to this inherent reactivity, quantitative stability data such as degradation rates or half-life in various organic solvents is highly context-dependent and not generally reported. The stability would need to be assessed under specific conditions of interest.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound in organic solvents.

Protocol for Determining Quantitative Solubility

This protocol is based on the widely used shake-flask method, which is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand in the thermostatic bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same organic solvent to a concentration suitable for the analytical method.

-

-

Analysis:

-

Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the concentration of this compound in the saturated solution based on the analytical results and the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Protocol for Assessing Chemical Stability

This protocol outlines a method to assess the stability of this compound in an organic solvent over time at a specific temperature.

Objective: To evaluate the degradation of this compound in a selected organic solvent under controlled conditions.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic oven or incubator

-

HPLC or GC system with a suitable detector

-

Amber glass vials with screw caps

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

-

Ensure the solvent is dry and free of any potential nucleophilic impurities.

-

-

Stability Study Setup:

-

Dispense aliquots of the stock solution into several amber glass vials.

-

Tightly seal the vials to prevent solvent evaporation and protect from light.

-

Place the vials in a thermostatic oven or incubator set to the desired temperature (e.g., 25 °C or 40 °C).

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from the incubator.

-

Allow the vial to cool to room temperature.

-

Analyze the sample directly by HPLC or GC to determine the concentration of the remaining this compound.

-

The analytical method should also be capable of detecting potential degradation products.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time.

-

Determine the degradation rate and, if applicable, the half-life (t₁/₂) of the compound under the tested conditions.

-

Identify and, if possible, quantify any major degradation products.

-

Visualizations

General Degradation Pathway

The primary degradation pathway for this compound in the presence of nucleophiles is through nucleophilic substitution (Sₙ2 or Sₙ1, depending on the solvent and nucleophile).

Caption: General degradation pathway of this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of the solubility and stability of this compound.

Caption: Workflow for solubility and stability assessment.

Conclusion

This compound is a valuable yet reactive chemical intermediate. Its effective use in research and development necessitates a clear understanding of its solubility and stability profiles. While qualitative data indicates good solubility in many common organic solvents, this guide highlights the current lack of specific quantitative data. The provided experimental protocols offer a robust framework for researchers to generate this crucial information, enabling more precise control over reaction conditions, formulation development, and storage protocols. Adherence to proper handling and storage procedures is critical to mitigate the risks associated with its inherent reactivity.

References

- 1. nbinno.com [nbinno.com]

- 2. kesslerchemical.com [kesslerchemical.com]

- 3. 1-Chloromethyl Naphthalene Distributor and Supplier – Kessler Chemical [kesslerchemical.com]

- 4. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 5. This compound technical, = 97.0 GC 86-52-2 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. CN113999086B - Preparation method of 1-chloromethyl naphthalene - Google Patents [patents.google.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Blanc Chloromethylation of Naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Blanc chloromethylation of naphthalene (B1677914), a significant reaction in organic synthesis for the introduction of a chloromethyl group onto the naphthalene ring. This functionalization is a critical step in the synthesis of various intermediates for pharmaceuticals, dyes, and other fine chemicals.[1][2] This document details the reaction mechanism, provides curated experimental protocols, and presents quantitative data on yields and regioselectivity.

Core Reaction and Mechanism

The Blanc chloromethylation is an electrophilic aromatic substitution reaction where naphthalene reacts with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid or protic acid catalyst.[1][3] The reaction typically yields 1-chloromethylnaphthalene as the major product.[1]

The mechanism proceeds through several key steps:

-

Formation of the Electrophile: In the presence of an acid catalyst (e.g., ZnCl₂ or H₃PO₄), formaldehyde is activated to form a highly electrophilic species. This is believed to be a protonated formaldehyde or a related carbocationic species.

-

Electrophilic Attack: The electron-rich naphthalene ring attacks the electrophile. This attack preferentially occurs at the α-position (C1) due to the greater stability of the resulting carbocation intermediate (a Wheland intermediate). This intermediate is stabilized by more resonance structures that preserve a complete benzene (B151609) ring compared to the intermediate formed from a β-attack.

-

Rearomatization: A proton is lost from the carbocation intermediate, restoring the aromaticity of the naphthalene ring and forming hydroxymethylnaphthalene.

-

Conversion to Chloride: The resulting benzylic alcohol is then converted to the corresponding chloride by reaction with hydrogen chloride, often facilitated by the Lewis acid catalyst.

Signaling Pathway Diagram

Caption: Mechanism of the Blanc chloromethylation of naphthalene.

Quantitative Data Summary

The yield and regioselectivity of the Blanc chloromethylation of naphthalene are influenced by the choice of catalyst, solvent, and reaction conditions. The primary product is typically 1-chloromethylnaphthalene, with 2-chloromethylnaphthalene being a minor byproduct.

| Catalyst System | Reagents | Solvent | Temperature (°C) | Time (h) | Yield of 1-Chloromethylnaphthalene (%) | Regioselectivity (1-isomer : 2-isomer) | Reference |

| H₃PO₄ / HCl | Naphthalene, Paraformaldehyde | Glacial Acetic Acid | 80-85 | 6 | 74-77 | Predominantly 1-isomer | [4] |

| FeCl₃ / CuCl₂ / Phase Transfer Catalyst | Naphthalene, Paraformaldehyde | 42.5% HCl (aq) | 40 | 3 | 97.1 | Purity >99% (1-isomer) | [2] |

| ZnCl₂ | Naphthalene, Paraformaldehyde, HCl | - | - | - | 79.5 | Not specified | [5] |

| Gemini Surfactant (Naph-GS) | Naphthalene, Paraformaldehyde, NaCl, H₂SO₄ | Water | 70 | 12 | 90 (conversion) | 94.8 : 5.2 | [6] |

Experimental Protocols

Protocol 1: Chloromethylation of Naphthalene using Phosphoric Acid and Hydrochloric Acid

This procedure is adapted from Organic Syntheses, a reliable source for reproducible experimental methods.[4]

Materials:

-

Naphthalene: 256 g (2 moles)

-

Paraformaldehyde: 110 g

-

Glacial Acetic Acid: 260 ml

-

85% Phosphoric Acid: 165 ml

-

Concentrated Hydrochloric Acid: 428 g (362 ml, 4.2 moles)

-

Ether

-

10% Potassium Carbonate solution

-

Anhydrous Potassium Carbonate

Procedure:

-

In a 3-liter three-necked flask equipped with a reflux condenser and a Hershberg stirrer, combine 256 g of naphthalene, 110 g of paraformaldehyde, 260 ml of glacial acetic acid, 165 ml of 85% phosphoric acid, and 428 g of concentrated hydrochloric acid.

-

Heat the mixture in a water bath maintained at 80-85°C with vigorous stirring for 6 hours.

-

Cool the reaction mixture to 15-20°C and transfer it to a 2-liter separatory funnel.

-

Wash the crude product successively with two 1-liter portions of cold water (5-15°C), 500 ml of cold 10% potassium carbonate solution, and finally with 500 ml of cold water. The product is the lower layer in all washings.

-

Add 200 ml of ether to the product and dry it preliminarily by standing over 10 g of anhydrous potassium carbonate with frequent shaking for 1 hour.

-

Separate the lower aqueous layer that forms and further dry the ether solution over 20 g of anhydrous potassium carbonate.

-

Filter the solution and distill, first at atmospheric pressure to remove the ether and then under reduced pressure.

-

Collect the fraction boiling at 128-133°C/5 mm Hg. The yield of 1-chloromethylnaphthalene is 195-204 g (74-77% based on consumed naphthalene).

Protocol 2: High-Yield Synthesis using a Mixed Lewis Acid Catalyst and Phase Transfer Catalyst

This protocol is based on a patented method aiming for higher yield and purity.[2][5]

Materials:

-

Naphthalene: 128 g (1 mol)

-

Paraformaldehyde: 60 g (2 mol)

-

Ferric Chloride (FeCl₃): 3.25 g (0.02 mol)

-

Copper(II) Chloride (CuCl₂): 2.69 g (0.02 mol)

-

Benzyltriethylammonium chloride: 3.42 g (0.015 mol)

-

42.5% Hydrochloric Acid solution: 214.7 g (2.5 mol)

-

Anhydrous Ethanol

Procedure:

-

In a suitable reactor, uniformly mix 128 g of naphthalene, 60 g of paraformaldehyde, 3.25 g of FeCl₃, 2.69 g of CuCl₂, 3.42 g of benzyltriethylammonium chloride, and 214.7 g of 42.5% hydrochloric acid solution.

-

Heat the mixture to 40°C and maintain this temperature with stirring for 3 hours.

-

Cool the reaction mixture and allow the layers to separate.

-

Separate the oil phase and wash it with a 10 wt% potassium carbonate solution and then with water to obtain the crude 1-chloromethylnaphthalene.

-

Dissolve the crude product in anhydrous ethanol, heat to dissolve, and then cool to crystallize.

-

Filter the crystals, wash with cold anhydrous ethanol, and dry under vacuum to obtain pure 1-chloromethylnaphthalene. This method reports a yield of 97.1% with a purity of 99.6%.[2]

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the Blanc chloromethylation of naphthalene.

Safety Considerations

The Blanc chloromethylation reaction requires caution. 1-Chloromethylnaphthalene is a lachrymator and a vesicant (causes blistering).[4] Furthermore, under certain conditions, the reaction can produce small amounts of the highly carcinogenic byproduct bis(chloromethyl) ether. Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

References

Physical properties of 1-(Chloromethyl)naphthalene (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-(Chloromethyl)naphthalene, a crucial intermediate in various organic synthesis applications, including the production of pharmaceuticals and dyes. The following sections detail its melting and boiling points, supported by standardized experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Core Physical Properties

The physical state of this compound under standard conditions is a pale yellow solid with a pungent odor. Its key physical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Physical Property | Value |

| Melting Point | 27-32 °C |

| Boiling Point | 291-292 °C (at 760 mmHg) |

| 167-169 °C (at 25 mmHg)[1][2] | |

| 164-165 °C (at 2.67 kPa)[3] | |

| Molecular Weight | 176.64 g/mol [4][5] |

| Density | 1.17-1.18 g/mL at 25 °C[1][6][7] |

Experimental Protocols for Physical Property Determination

While specific experimental determinations for this compound are not extensively published, the following are detailed, standard methodologies appropriate for determining the melting and boiling points of such organic compounds.

Melting Point Determination: Capillary Method

The melting point of a solid organic compound can be accurately determined using a capillary tube method with a melting point apparatus (such as a Mel-Temp or Thiele tube). This method relies on the principle that pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities will depress and broaden the melting range.

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a heating bath (e.g., mineral oil in a Thiele tube) or a calibrated melting point apparatus.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted. The melting point is reported as the range between T1 and T2. For a pure compound, this range should be narrow.

-

Boiling Point Determination: Thiele Tube Method

For determining the boiling point of a liquid, or a solid that can be melted without decomposition like this compound, the Thiele tube method offers a reliable approach using a small sample size.[8]

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed within the fusion tube.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[2]

-

Heating and Observation: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as bubbles. Heating is continued until a steady stream of bubbles emerges from the capillary tube.[2]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the substance equals the atmospheric pressure.

Synthesis, Purification, and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and subsequent determination of the physical properties of this compound. This process is crucial for ensuring the purity of the compound, which is essential for its intended applications.

Caption: Workflow for Synthesis and Physical Characterization.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. byjus.com [byjus.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling of 1-(Chloromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(Chloromethyl)naphthalene (CAS No. 86-52-2), a reactive alkylating agent used in organic synthesis, including in the development of pharmaceutical compounds such as p38 MAP kinase inhibitors.[1][2] Due to its hazardous properties, strict adherence to safety protocols is essential to minimize risks of exposure and ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a halogenated organic compound derived from naphthalene (B1677914).[1] At room temperature, it typically appears as a pale yellow to off-white or deep brown solid with a pungent odor.[3] It is insoluble in water but soluble in organic solvents like benzene (B151609) and ethanol.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 86-52-2 |

| Molecular Formula | C₁₁H₉Cl[6] |

| Molecular Weight | 176.64 g/mol |

| Appearance | Pale yellow to off-white or deep brown solid[3] |

| Melting Point | 32 °C (lit.) |

| Boiling Point | 167-169 °C at 25-33 hPa (lit.)[6] |

| Density | 1.18 g/mL at 25 °C (lit.) |

| Flash Point | 132 °C (269.6 °F) - closed cup |

| Solubility | Insoluble in water. Soluble in benzene and ethanol.[4][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[7] It is also a lachrymator, meaning it can cause tearing.[8] There is limited evidence of a carcinogenic effect.[9] As an alkylating agent, it is considered potentially toxic and carcinogenic due to its ability to alkylate DNA.[9]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[7] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[7] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

This substance is also very toxic to aquatic life with long-lasting effects.[9]

Toxicological Data

Exposure to this compound can cause irritation to the eyes, skin, and respiratory tract.[2] Prolonged or repeated exposure may have cumulative health effects.[9]

Table 3: Acute Toxicity Data

| Route | Species | Value |

| Oral LD50 | Rat | 890 mg/kg[9] |

| Dermal LD50 | Rat | > 5000 mg/kg[9][10] |

Occupational Exposure Limits

Currently, there are no specific OSHA Permissible Exposure Limits (PEL) or ACGIH Threshold Limit Values (TLV) established for this compound. In the absence of a specific limit, exposures should be controlled to the lowest reasonably achievable level. For particulates, the OSHA PEL for "Particulates Not Otherwise Regulated" may be used as a general guideline.[9]

Table 4: General Occupational Exposure Limits for Particulates

| Regulation | Limit Type | Value (Respirable Fraction) |

| US OSHA PELs - Table Z3 | TWA | 5 mg/m³[9] |

| US - Tennessee OELs | TWA | 5 mg/m³[9] |

| US - Michigan ELs | TWA | 5 mg/m³[9] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent contact and inhalation.

Caption: Recommended Personal Protective Equipment for handling this compound.

Handling and Storage

Handling:

-

Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Avoid all personal contact, including inhalation of dust or vapors.[9]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]

-

Wash hands thoroughly with soap and water after handling.[9]

-

Contaminated work clothes should be laundered separately.[9]

-

When handling, wear the appropriate personal protective equipment as outlined in the section above.[4]

Storage:

-

Store in original, tightly sealed containers.[9]

-

Keep in a cool, dry, and well-ventilated area.[1]

-

Store away from incompatible materials such as strong bases, oxidizing agents, alcohols, amines, and metals.[1][10]

-

Containers may develop pressure; open them carefully and vent periodically.[9]

-

Protect containers from physical damage and check regularly for leaks.[9]

Accidental Release and Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action must be taken to prevent exposure and environmental contamination.

Caption: Workflow for responding to a this compound spill.

Minor Spills:

-

Clean up spills immediately.[9]

-

Wear appropriate PPE, including a respirator.[9]

-

Use dry cleanup procedures to avoid generating dust.[9] You can dampen the material with water to prevent dusting before sweeping.[9]

-

Vacuuming with a HEPA-filtered vacuum is also an option.[9]

-

Collect the material and place it in a suitable, labeled container for disposal.[9]

Major Spills:

-

Evacuate the area and move upwind.[9]

-

Alert emergency responders and inform them of the nature of the hazard.[9]

-

Wear full-body protective clothing and a self-contained breathing apparatus.[9]

-

Prevent the spill from entering drains or waterways.[9]

-

Contain the spill with sand, earth, or vermiculite.[9]

-

Collect the recoverable product into labeled containers.[9]

-

Neutralize and decontaminate the residue.[9]

-

Collect all solid residues and seal them in labeled drums for disposal.[9]

First Aid Measures

In case of exposure, seek immediate medical attention.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] If not breathing, give artificial respiration.[8]

-

Skin Contact: Immediately flush the skin with large amounts of water, using a safety shower if available.[9] Remove all contaminated clothing.[9] Continue flushing with water.[9]

-

Eye Contact: Immediately hold the eyelids apart and flush the eye continuously with running water for at least 15 minutes.[9] Remove contact lenses if it can be done safely.[7]

-

Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8]

Firefighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Do NOT use a heavy water stream.[7]

-

Hazards from Combustion: Combustion may produce carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene.[9] The material is combustible and presents a slight fire hazard when exposed to heat or flame.[9] It may react with metals to produce flammable hydrogen gas.[9]

-

Firefighter Protection: Wear a self-contained breathing apparatus and full protective clothing.[8]

Experimental Protocols: Best Practices

While specific experimental protocols will vary, the following best practices should be incorporated when using this compound in a laboratory setting, based on its use in organic synthesis.[1][4][11]

General Alkylation Reaction Protocol:

-

Preparation:

-

Conduct a thorough risk assessment before starting any new procedure.

-

Ensure all necessary PPE is available and in good condition.

-

Set up the reaction apparatus in a certified chemical fume hood.

-

Ensure that an emergency shower and eyewash station are readily accessible.

-

-

Reagent Handling:

-

Weigh the solid this compound in the fume hood.

-

Handle all transfers of the chemical within the fume hood to minimize exposure to dust or vapors.

-

Use appropriate glassware and ensure it is clean and dry to prevent unwanted side reactions.

-

-

Reaction Execution (Example: Synthesis of 1-Naphthaldehyde): [12]

-

In a flask equipped with a reflux condenser and stirrer, combine this compound, hexamethylenetetramine, and a solvent like 50% acetic acid.

-

Heat the mixture under reflux for the specified time.

-

After the reaction is complete, cool the mixture before proceeding with the workup.

-

-

Workup and Purification:

-

Quench the reaction carefully, being mindful of any potential exothermic reactions.

-

Perform extractions in the fume hood.

-

During purification steps like distillation, take precautions as the by-products can also be lachrymatory and vesicant.[1] Use a trap containing alkali to protect the vacuum pump from acid fumes.[1]

-

-

Waste Disposal:

-

All waste materials, including contaminated solvents, absorbent materials, and disposable PPE, must be collected in a designated, labeled hazardous waste container.

-

Do not dispose of any waste containing this compound down the drain.

-

Disposal Considerations

Dispose of this compound and its waste in accordance with local, state, and federal regulations. This typically involves incineration in a licensed facility after mixing with a suitable combustible material.[9] Decontaminate empty containers before disposal.[9]

This technical guide is intended to provide comprehensive safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's Environmental Health and Safety department for specific guidance.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Page loading... [guidechem.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 5. 1-Chloromethyl naphthalene | 86-52-2 [chemicalbook.com]

- 6. 1-Chloromethyl naphthalene - Safety Data Sheet [chemicalbook.com]

- 7. lobachemie.com [lobachemie.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

1-(Chloromethyl)naphthalene: A Comprehensive Technical Guide for Organic Synthesis Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Chloromethyl)naphthalene is a pivotal organic synthesis intermediate, valued for its role in the introduction of the naphthylmethyl group into a wide array of molecules. This document provides an in-depth technical guide on its properties, synthesis, and significant applications, with a focus on experimental protocols and data-driven insights. Its utility in the synthesis of pharmaceuticals, agrochemicals, dyes, and fluorescent brightening agents underscores its importance in modern organic chemistry.[1][2] This guide is intended to serve as a comprehensive resource for researchers and professionals in the chemical and pharmaceutical industries.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature, appearing as a pale yellow to off-white crystalline substance.[3] It is characterized by the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉Cl | [4] |

| Molecular Weight | 176.64 g/mol | [4][5] |

| CAS Number | 86-52-2 | [3][6] |

| Melting Point | 32 °C (lit.) | [7] |

| Boiling Point | 167-169 °C / 25 mmHg (lit.) | [8] |

| 291-292 °C (lit.) | [6] | |

| Density | 1.18 g/mL at 25 °C (lit.) | [7] |

| Refractive Index | n20/D 1.635 (lit.) | [8] |

| Solubility | Insoluble in water; Soluble in ether, benzene, and ethanol (B145695). | [9] |

| Appearance | Pale yellow to off-white solid; Deep brown liquid after melting. | [3] |

Spectroscopic Data:

| Spectrum | Key Peaks/Shifts (δ ppm) | Reference |

| ¹H NMR (CDCl₃) | 7.22-8.10 (m, 7H, Ar-H), 4.92 (s, 2H, -CH₂-) | [10] |

| ¹³C NMR (CDCl₃) | 134.0, 133.0, 131.1, 129.8, 128.9, 127.7, 126.7, 126.2, 125.3, 123.7, 44.6 | [11] |

| IR (KBr, cm⁻¹) | 3049, 2964, 1626, 775 | [10] |

| Mass Spectrum (EI) | m/z 176 (M⁺), 141, 115 | [4][12] |

Synthesis of this compound

The most common and well-documented method for synthesizing this compound is the chloromethylation of naphthalene (B1677914). This electrophilic aromatic substitution reaction typically involves naphthalene, a formaldehyde (B43269) source (like paraformaldehyde), and hydrogen chloride in the presence of an acid catalyst.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Several variations of the chloromethylation of naphthalene have been reported. Below are two detailed protocols.

Protocol 1: Method from Organic Syntheses [13]

-

Reactants:

-

Naphthalene: 256 g (2 moles)

-

Paraformaldehyde: 110 g

-

Glacial Acetic Acid: 260 ml

-

85% Phosphoric Acid: 165 ml

-

Concentrated Hydrochloric Acid: 428 g (362 ml, 4.2 moles)

-

-

Procedure:

-

In a 3-liter three-necked flask equipped with a reflux condenser and a Hershberg stirrer, combine all the reactants.

-

Heat the mixture in a water bath maintained at the same level as the reaction mixture, and stir vigorously for 6-7 hours at 80-85°C.

-

Cool the mixture to 15–20°C and transfer it to a 2-liter separatory funnel.

-

Wash the crude product sequentially with two 1-liter portions of cold water (5–15°C), 500 ml of cold 10% potassium carbonate solution, and finally with 500 ml of cold water. The product is the lower layer in all washings.

-

Add 200 ml of ether and dry the solution over 10 g of anhydrous potassium carbonate for 1 hour with frequent shaking.

-

Separate the lower aqueous layer that forms, and continue drying the ether solution over 20 g of potassium carbonate for 8–10 hours.

-

Remove the solvent by distillation at atmospheric pressure.

-

Distill the residue under reduced pressure. Collect the fraction boiling at 128–133°/5 mm or 148–153°/14 mm.

-

The yield of 1-chloromethylnaphthalene is 195–204 g (74–77% based on consumed naphthalene).

-

Protocol 2: Improved Method with Lewis Acid and Phase Transfer Catalyst [9]

-

Reactants:

-

Naphthalene: 128 g (1 mol)

-

Polyformaldehyde: 60 g (2 mol)

-

FeCl₃: 3.25 g (0.02 mol)

-

CuCl₂: 2.69 g (0.02 mol)

-

Benzyltriethylammonium chloride: 3.42 g (0.015 mol)

-

42.5% Hydrochloric acid solution: 214.7 g (2.5 mol)

-

-

Procedure:

-

Mix all reactants uniformly.

-

Heat the mixture to 40°C and maintain for 3 hours.

-

After cooling, separate the layers and wash the organic phase with 10 wt% potassium carbonate solution and then with water to obtain crude 1-chloromethylnaphthalene.

-

For purification, dissolve the crude product in 192 g of anhydrous ethanol by heating to 26°C.

-

Cool the solution at a rate of 0.5°C/10 min to -5°C and maintain for 2 hours.

-

Filter the crystallized product, wash with anhydrous ethanol, and dry in a vacuum oven at 25 mmHg and 35°C for 5 hours.

-

This method yields 171.5 g of 1-chloromethylnaphthalene with a purity of 99.6% and a yield of 97.1%.

-

Applications in Organic Synthesis

This compound is a versatile intermediate used to synthesize a variety of compounds.[9] Its chloromethyl group is readily displaced by nucleophiles, making it an excellent starting material for introducing the 1-naphthylmethyl moiety.

Synthesis of 1-Naphthaldehyde (B104281)

1-Naphthaldehyde is a valuable precursor for various dyes and pharmaceuticals. It can be synthesized from this compound via the Sommelet reaction.[14]

Caption: Synthesis of 1-naphthaldehyde from this compound.

Experimental Protocol for 1-Naphthaldehyde Synthesis [14]

-

Reactants:

-

This compound: 106 g (0.6 mole)

-

Hexamethylenetetramine: 168 g (1.2 moles)

-

Glacial Acetic Acid: 250 ml

-

Water: 250 ml

-

Concentrated Hydrochloric Acid: 200 ml

-

-

Procedure:

-

In a 1-liter flask fitted with a reflux condenser, combine this compound, hexamethylenetetramine, glacial acetic acid, and water.

-

Heat the mixture under reflux for 2 hours.

-

Add concentrated hydrochloric acid and continue refluxing for an additional 15 minutes.

-

After cooling, extract the mixture with 300 ml of ether.

-

Wash the ether layer three times with 100-ml portions of water, then with 100 ml of 10% sodium carbonate solution, and again with 100 ml of water.

-

Dry the ether extract with about 15 g of anhydrous sodium sulfate (B86663) and filter.

-

Remove the ether by distillation.

-

Distill the residual liquid under reduced pressure, collecting the fraction at 105–107°/0.2 mm or 160–162°/18 mm.

-

The yield of 1-naphthaldehyde is 70–77 g (75–82%).

-

Synthesis of 1-Naphthaleneacetic Acid

1-Naphthaleneacetic acid is a plant hormone used as a rooting agent. One synthetic route involves the reaction of this compound with sodium cyanide to form 1-naphthaleneacetonitrile, followed by hydrolysis.[15] A more direct, albeit lower-yielding, method involves the direct reaction of naphthalene with chloroacetic acid.[15][16]

Synthesis of N-Substituted Derivatives with Potential Biological Activity

This compound serves as a building block for novel compounds with potential pharmacological applications. For instance, it has been used to synthesize a series of N-(naphthalen-1-ylmethyl)aniline and triazole derivatives that have been evaluated for antifungal activity.[10]

General Procedure for N-Alkylation [10]

-

Reactants:

-

This compound (0.01 mol)

-

Substituted aniline (B41778) or other amine (0.01 mol)

-

Potassium carbonate (0.01 mol)

-

Appropriate solvent

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound, the amine, and potassium carbonate in a suitable solvent.

-

Reflux the mixture for approximately 17 hours, monitoring the reaction by TLC.

-

Upon completion, work up the reaction mixture to isolate the desired N-substituted product.

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[17][18][19]

-

Hazards:

-

Handling and Storage:

Conclusion

This compound is a cornerstone intermediate in organic synthesis, providing a reliable route to a diverse range of naphthalenic compounds. Its synthesis via chloromethylation is well-established, with modern protocols offering high yields and purity. The reactivity of its chloromethyl group allows for its extensive use in the preparation of valuable products for the pharmaceutical, agrochemical, and materials science sectors. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible utilization in research and industrial applications.

References

- 1. 1-chloromethyl Naphthalene Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]

- 2. 1-chloromethyl Naphthalene | 86-52-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. Page loading... [guidechem.com]

- 4. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(氯甲基)萘 90% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 1-Chloromethyl naphthalene | 86-52-2 [chemicalbook.com]

- 8. 1-(クロロメチル)ナフタレン technical, ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 12. Naphthalene, 1-(chloromethyl)- [webbook.nist.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. US2655531A - Method of making naphthaleneacetic acid - Google Patents [patents.google.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. fishersci.com [fishersci.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. lobachemie.com [lobachemie.com]

The Synthesis of 1-(Chloromethyl)naphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Chloromethyl)naphthalene is a pivotal chemical intermediate, extensively utilized in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and agrochemicals. Its value lies in the reactive chloromethyl group attached to the naphthalene (B1677914) core, which serves as a versatile handle for introducing the naphthylmethyl moiety into various molecular frameworks. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for this compound. It offers a detailed examination of the predominant synthetic routes, including the classic Blanc chloromethylation of naphthalene and alternative pathways. This document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key reactions, and visual representations of reaction mechanisms and workflows to facilitate a deeper understanding of the synthesis of this important compound.

Introduction and Historical Perspective

The first synthesis of this compound is reported to have occurred in the early 20th century, emerging from broader investigations into naphthalene derivatives.[1] While the exact details of its initial discovery are not well-documented, the development of its synthesis has been closely tied to the advent of chloromethylation reactions. The most significant and widely practiced method for its preparation is the Blanc chloromethylation of naphthalene, a reaction discovered by Gustave Louis Blanc in 1923.[2] This electrophilic aromatic substitution reaction involves the treatment of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[1][2]

Over the years, numerous modifications and improvements to the original Blanc reaction have been developed to enhance yield, purity, and reaction conditions. These have included the use of different catalysts, co-catalysts, and solvent systems.[3][4][5] Alternative synthetic strategies have also been explored, primarily the side-chain chlorination of 1-methylnaphthalene (B46632) and the conversion of 1-(hydroxymethyl)naphthalene (also known as 1-naphthalenemethanol) to the corresponding chloride.[6] These methods offer alternative routes that may be advantageous in specific contexts, such as avoiding certain hazardous reagents or achieving different impurity profiles.

Primary Synthesis Route: Blanc Chloromethylation of Naphthalene

The chloromethylation of naphthalene remains the most common and economically viable method for the large-scale production of this compound.[7] The reaction proceeds via an electrophilic aromatic substitution mechanism where the chloromethyl group is introduced onto the naphthalene ring, predominantly at the alpha (1-) position due to the electronic and steric factors of the naphthalene system.[7]

Reaction Mechanism

The Blanc chloromethylation reaction is carried out under acidic conditions with a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[2] The mechanism involves the following key steps:

-

Formation of the Electrophile: The Lewis acid activates formaldehyde by coordinating to the carbonyl oxygen, making the carbon atom more electrophilic. In the presence of hydrogen chloride, this can lead to the formation of a highly reactive electrophilic species, such as a chloromethyl cation (CH₂Cl⁺) or a related complex.[2][8]

-

Electrophilic Attack: The π-electron system of the naphthalene ring acts as a nucleophile and attacks the electrophilic carbon of the activated formaldehyde species. This attack preferentially occurs at the 1-position (alpha-position) of the naphthalene ring, as the resulting carbocation intermediate (a Wheland intermediate) is more stabilized by resonance.

-

Rearomatization: A base (such as the chloride ion or water) removes a proton from the carbon atom bearing the newly attached hydroxymethyl group, restoring the aromaticity of the naphthalene ring and forming 1-(hydroxymethyl)naphthalene.

-

Conversion to the Chloride: Under the acidic reaction conditions, the hydroxyl group of the 1-(hydroxymethyl)naphthalene is protonated and subsequently displaced by a chloride ion in a nucleophilic substitution reaction to yield the final product, this compound.

Quantitative Data for Blanc Chloromethylation and its Variations

The following table summarizes quantitative data from various reported procedures for the synthesis of this compound via Blanc chloromethylation, highlighting the impact of different catalysts and reaction conditions on the yield and purity of the product.

| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Naphthalene, Paraformaldehyde, HCl | Glacial Acetic Acid, Phosphoric Acid | 80-85 | 6 | 74-77 | - | [4] |

| Naphthalene, Paraformaldehyde, HCl | Glacial Acetic Acid, Phosphoric Acid | 80-85 | 9-10 | - | - | [9] |

| Naphthalene, Paraformaldehyde, HCl | Anhydrous Zinc Chloride | 60 | 3 | - | - | [3] |

| Naphthalene, Paraformaldehyde, 42.5% HCl | FeCl₃, CuCl₂, Benzyltriethylammonium chloride | 40 | 3 | 97.1 | 99.6 | [3] |

| Naphthalene, Paraformaldehyde, 36% HCl | Tetraethylammonium bromide, N,N-sodium oleoylmethyl taurate | 75 | 5 | 95.7 | 99.1 | [5] |

| Naphthalene, Paraformaldehyde, Conc. HCl | Etamon chloride, Fatty diglycollic amide | 80 | 4 | 95.4 | 99.3 | [6] |

Detailed Experimental Protocols

-

Apparatus Setup: In a 3-liter three-necked flask equipped with a reflux condenser and a Hershberg stirrer, place 256 g (2 moles) of naphthalene, 110 g of paraformaldehyde, 260 ml of glacial acetic acid, 165 ml of 85% phosphoric acid, and 428 g (362 ml, 4.2 moles) of concentrated hydrochloric acid.

-

Reaction: Heat the mixture in a water bath at 80–85°C and stir vigorously for 6 hours.

-

Work-up: Cool the mixture to 15–20°C and transfer it to a 2-liter separatory funnel. Wash the crude product sequentially with two 1-liter portions of cold water (5–15°C), 500 ml of cold 10% potassium carbonate solution, and finally with 500 ml of cold water. The product is the lower layer in all washings.

-